2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a chemical compound with diverse applications in several fields including chemistry, biology, and medicine. This compound has unique structural properties and a specific mechanism of action that makes it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide, one typically starts with a multi-step organic synthesis process involving the initial preparation of key intermediates. The process begins with the functionalization of phenyl groups, often employing isopropylthio groups through electrophilic aromatic substitution. This is followed by the incorporation of the triazole ring via azide-alkyne cycloaddition (click chemistry), which provides high yield and regioselectivity under mild conditions. The final step involves acylation to form the acetamide linkage.
Industrial Production Methods
In industrial settings, the compound is produced through an optimized version of the laboratory synthesis process, ensuring scalability and cost-effectiveness. This includes utilizing continuous flow reactors to handle the exothermic nature of the reactions, and employing advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide undergoes various chemical reactions including:
Oxidation: It can be oxidized at the isopropylthio group to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Use of lithium aluminium hydride or catalytic hydrogenation.
Substitution: Reagents such as chlorinating agents or nitrating mixtures under controlled temperatures.
Major Products
The major products formed include various oxidized derivatives (sulfoxides, sulfones), reduced amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block in the synthesis of more complex molecules, especially those requiring triazole functionality, which is important for its stability and reactivity profiles.
Biology
In biological research, it serves as a molecular probe to study enzyme interactions and can act as a ligand in biochemical assays, helping in elucidating the function of proteins and nucleic acids.
Medicine
Industry
Industrially, the compound can be used in the manufacture of fine chemicals and as an intermediate in the production of agrochemicals, dyes, and polymers due to its versatile reactivity and stability.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving the triazole ring which can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can inhibit or modulate the activity of enzymes, receptors, or other proteins, thus affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
2-(4-(ethylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
Highlighting Uniqueness
What sets 2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide apart is its specific isopropylthio group, which provides unique steric and electronic effects, influencing its reactivity and interaction with other molecules. This makes it particularly useful in studies where these specific effects are crucial.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-13(2)17(12-22-19-9-10-20-22)21-18(23)11-15-5-7-16(8-6-15)24-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKJBMVKDNOVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=C(C=C2)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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